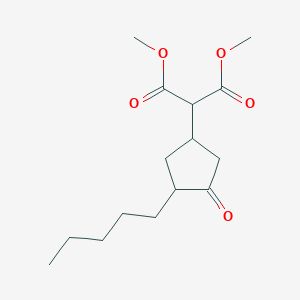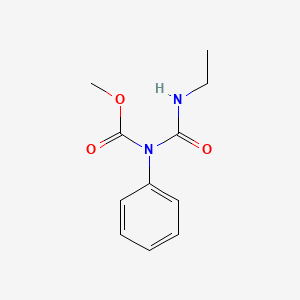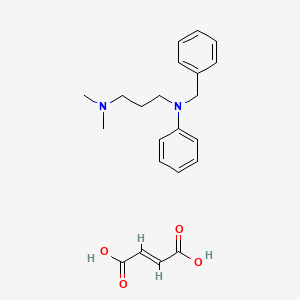![molecular formula C20H17NO4 B14333244 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid CAS No. 106323-26-6](/img/structure/B14333244.png)
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a dimethylamino group, a hydroxyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-(dimethylamino)-1-hydroxynaphthalene-2-carboxylic acid with benzoic acid derivatives under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or benzoquinones.
Reduction: Formation of naphthols or benzylic alcohols.
Substitution: Formation of halogenated derivatives or amides.
Aplicaciones Científicas De Investigación
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carbonyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 3-Dimethylaminobenzoic acid
- 2-Dimethylaminobenzoic acid
Uniqueness
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid is unique due to its naphthalene core structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
106323-26-6 |
|---|---|
Fórmula molecular |
C20H17NO4 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[6-(dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid |
InChI |
InChI=1S/C20H17NO4/c1-21(2)13-8-10-14-12(11-13)7-9-17(18(14)22)19(23)15-5-3-4-6-16(15)20(24)25/h3-11,22H,1-2H3,(H,24,25) |
Clave InChI |
BEUDNQKYAIFFLQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)


